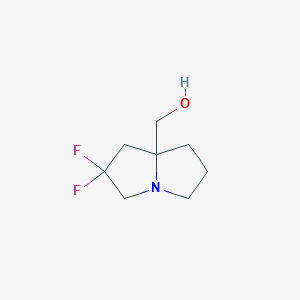

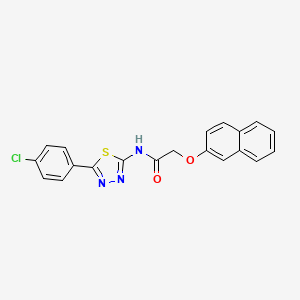

![molecular formula C27H27N3O4 B3018085 2-[3-(苯甲酰甲基)-7-甲氧基-2-氧代喹啉-1(2H)-基]-N-(2-乙氧苯基)乙酰胺 CAS No. 932308-48-0](/img/structure/B3018085.png)

2-[3-(苯甲酰甲基)-7-甲氧基-2-氧代喹啉-1(2H)-基]-N-(2-乙氧苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

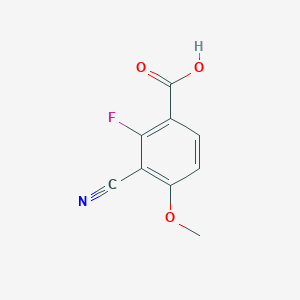

The compound , 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide, is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been studied for various therapeutic effects, including antiviral, antiapoptotic, and anticonvulsant activities. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro and increased survival rates in Japanese encephalitis virus-infected mice . These findings suggest that the compound of interest may also possess similar biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of anilidoquinoline derivatives can involve multiple steps, including cyclization and substitution reactions. A related compound, N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, was synthesized through a basic cyclization of o-[(2-cyanovinyl)amino]benzoate, followed by several steps to achieve the final product with a high yield and purity . This indicates that the synthesis of the compound might also involve a cyclization step, possibly followed by acylation and alkylation to introduce the anilinomethyl and ethoxyphenyl groups, respectively.

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives can be complex, with multiple functional groups contributing to their biological activity. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation and the presence of classical N-H...O hydrogen bonds, as well as weak non-standard C-H...O hydrogen bonds . These structural features, including the planarity and hydrogen bonding patterns, are likely to influence the biological activity of the compound .

Chemical Reactions Analysis

Anilidoquinoline derivatives can participate in various chemical reactions due to their functional groups. The presence of amide, ether, and quinoline moieties can lead to interactions with biological targets, such as enzymes or receptors. For instance, novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized and evaluated as inhibitors for methionine synthase, an enzyme overexpressed in certain tumor cells . This suggests that the compound may also interact with specific enzymes or receptors through its functional groups, contributing to its potential therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives are influenced by their molecular structure. The presence of methoxy and ethoxy groups can affect the compound's solubility and lipophilicity, which are important for its bioavailability and distribution within the body. The extended conformation and hydrogen bonding patterns observed in related compounds may also affect the melting point, boiling point, and stability of the compound . These properties are crucial for the compound's formulation and delivery as a potential therapeutic agent.

科学研究应用

对乙酰氨基酚微污染物及环境影响

扑热息痛是一种广泛使用的止痛药,在自然水环境中被越来越多地检测到,对监测、检测和处理技术提出了挑战。根据环境条件,它转化为各种中间体,这突出表明废水管理中需要先进的处理系统来去除有毒代谢物 (Vo 等,2019)。

药理特性和治疗功效

对扑热息痛/对乙酰氨基酚的研究揭示了其广泛的用途和相关的风险,包括急性肝衰竭。其发现史、副作用概况以及重新评估其风险/收益比的必要性是正在进行调查的领域 (Brune 等,2015)。

药物性肝损伤的分子发病机制

了解药物性肝损伤背后的分子机制,包括代谢物和遗传因素在肝毒性中的作用,对于开发更安全的治疗剂至关重要。对扑热息痛引起的肝损伤的研究提供了对肝细胞坏死、无菌性炎症和肝再生机制的见解,突出了潜在的治疗靶点和新的治疗策略 (Cai 等,2022)。

药物代谢和毒性的遗传关联

遗传变异在个体对药物的反应中起着重要作用,包括代谢和毒性。识别与扑热息痛引起的肝毒性相关的单核苷酸多态性的研究强调了个性化医疗的重要性,以及通过遗传标记识别高危个体的潜力 (Heruth 等,2018)。

安全和危害

属性

IUPAC Name |

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O4/c1-3-34-25-12-8-7-11-23(25)29-26(31)18-30-24-16-22(33-2)14-13-19(24)15-20(27(30)32)17-28-21-9-5-4-6-10-21/h4-16,28H,3,17-18H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEDDSBPVUUUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

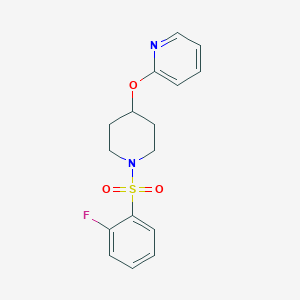

![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)

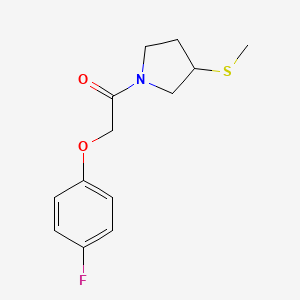

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

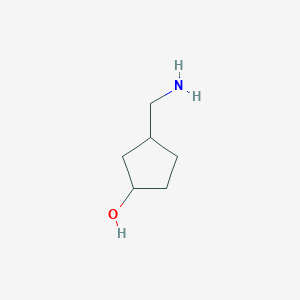

![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018015.png)

amine hydrochloride](/img/structure/B3018022.png)